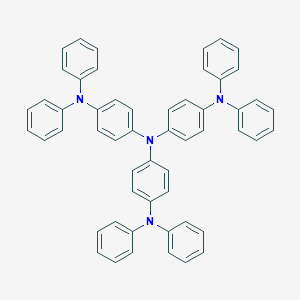

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine often involves condensation reactions and subsequent catalytic reductions. For instance, Liou, Hsiao, Ishida, Kakimoto, and Imai (2002) detailed the preparation of a related triphenylamine-containing diamine through condensation and reduction processes (Liou et al., 2002). These methods are fundamental for synthesizing such complex aromatic compounds.

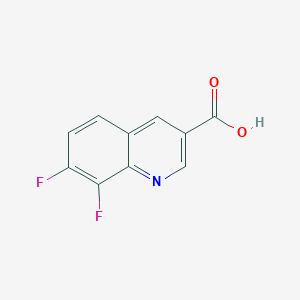

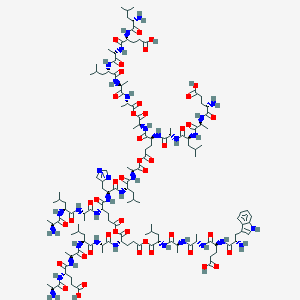

Molecular Structure Analysis

The molecular structure of compounds akin to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is characterized by a central benzene ring substituted with other phenyl and diphenylamino groups. Meng (2011) analyzed a similar fluorinated tetraphenylbenzidine derivative, revealing a linear centrosymmetric framework, which is likely comparable to the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (Meng, 2011).

Chemical Reactions and Properties

These compounds typically exhibit stability and reactivity patterns typical of aromatic amine derivatives. Their chemical reactions often involve electrophilic substitution and coupling reactions due to the presence of amine groups. For instance, Low et al. (2004) described the oxidation of a related compound, showing how these structures can be modified chemically (Low et al., 2004).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. They are generally characterized by high thermal stability, as evidenced in the work of Liou and Hsiao (2003), who reported high glass-transition temperatures and thermal degradation points for related polyamides (Liou & Hsiao, 2003).

Aplicaciones Científicas De Investigación

Material Science and Engineering

Plastic Scintillators based on Polymethyl Methacrylate (PMMA) incorporate various luminescent dyes to improve their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation exposure. The study by Salimgareeva and Kolesov (2005) explores the use of different luminescent activators and wavelength shifters, such as n-bis-(o-methylstyryl)-benzene and 1,4-di-(5-phenyl-2-oxazolyl)-benzene, highlighting their potential in enhancing the performance of plastic scintillators, which are critical in radiation detection and measurement technologies Salimgareeva & Kolesov, 2005.

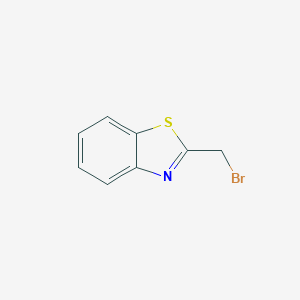

Environmental Science

The occurrence and environmental fate of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed by Zuiderveen, Slootweg, and de Boer (2020). This review emphasizes the need for further research on NBFRs due to their increasing application and potential risks, highlighting significant knowledge gaps in their environmental behavior and toxicity. Such insights are crucial for developing safer chemical formulations for fire resistance in consumer products Zuiderveen et al., 2020.

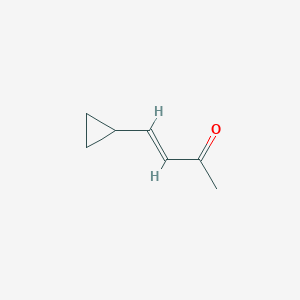

Chemistry and Pharmacology

Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides by Kumar, Kumar, and Khan (2020) showcases the antibacterial potential of Schiff bases of diphenylamine derivatives. This study highlights the antimicrobial activity of synthesized compounds against various bacteria and fungi, underlining the importance of structural modifications in diphenylamine derivatives for enhancing their biological activity. Such research is pivotal for the development of new antimicrobial agents Kumar et al., 2020.

Propiedades

IUPAC Name |

1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZMXHQDXZKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449463 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine | |

CAS RN |

105389-36-4 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)